molecular formula C24H20ClNO3 B12502599 Ethyl 4-[[3-(2-chlorophenyl)-1-oxo-2-phenyl-2-propen-1-yl]amino]benzoate CAS No. 732249-26-2

Ethyl 4-[[3-(2-chlorophenyl)-1-oxo-2-phenyl-2-propen-1-yl]amino]benzoate

Cat. No.: B12502599
CAS No.: 732249-26-2
M. Wt: 405.9 g/mol
InChI Key: KDNLCXWIDHJCRA-UHFFFAOYSA-N
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Description

ETHYL 4-[(2E)-3-(2-CHLOROPHENYL)-2-PHENYLPROP-2-ENAMIDO]BENZOATE: is an organic compound with a complex structure that includes a chlorophenyl group, a phenylprop-2-enamido group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(2E)-3-(2-CHLOROPHENYL)-2-PHENYLPROP-2-ENAMIDO]BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Enamido Intermediate: This involves the reaction of 2-chlorobenzaldehyde with acetophenone in the presence of a base to form the chalcone intermediate.

    Amidation: The chalcone intermediate is then reacted with ethyl 4-aminobenzoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch Reactors: Using batch reactors to control the reaction conditions precisely.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(2E)-3-(2-CHLOROPHENYL)-2-PHENYLPROP-2-ENAMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in substituted derivatives of the original compound.

Scientific Research Applications

ETHYL 4-[(2E)-3-(2-CHLOROPHENYL)-2-PHENYLPROP-2-ENAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ETHYL 4-[(2E)-3-(2-CHLOROPHENYL)-2-PHENYLPROP-2-ENAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-CHLOROBENZOATE: Similar in structure but lacks the enamido and phenylprop groups.

    ETHYL 4-[3-(2-CHLOROPHENYL)-2-CYANOPROP-2-ENAMIDO]BENZOATE: Contains a cyanoprop group instead of the phenylprop group.

Uniqueness

ETHYL 4-[(2E)-3-(2-CHLOROPHENYL)-2-PHENYLPROP-2-ENAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

732249-26-2

Molecular Formula

C24H20ClNO3

Molecular Weight

405.9 g/mol

IUPAC Name

ethyl 4-[[3-(2-chlorophenyl)-2-phenylprop-2-enoyl]amino]benzoate

InChI

InChI=1S/C24H20ClNO3/c1-2-29-24(28)18-12-14-20(15-13-18)26-23(27)21(17-8-4-3-5-9-17)16-19-10-6-7-11-22(19)25/h3-16H,2H2,1H3,(H,26,27)

InChI Key

KDNLCXWIDHJCRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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